N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a naphthalene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the naphthalene-1-carboxylic acid derivative, which is then reacted with 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine under appropriate conditions to form the desired compound. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound has a similar naphthalene structure but differs in the functional groups attached.
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: Another related compound with an acridine moiety instead of naphthalene.
Uniqueness
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c1-24(2)20(16-10-12-17(22)13-11-16)14-23-21(25)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,20H,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYKJLSGASWZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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